
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
One common method involves the trifluoromethylation of a suitable precursor using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst . Another approach includes the use of radical trifluoromethylation techniques, which have been shown to be effective in introducing the trifluoromethyl group under mild conditions .
Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Chemischer Reaktionen
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it a useful tool in studying biological systems, especially in the context of fluorine’s effects on biological activity.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one is primarily influenced by the presence of the fluoro and trifluoromethyl groups. These groups can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with molecular targets. The compound may interact with enzymes and receptors, modulating their activity through various pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one: This compound has a methylthio group instead of a fluoro group, which can lead to different chemical and biological properties.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one:
The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethyl groups, which confer distinct electronic and steric properties, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
1305324-28-0 |
|---|---|
Molekularformel |
C10H8F4O |
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)5-7-3-2-4-8(9(7)11)10(12,13)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
GVZQMWSAQIMJPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


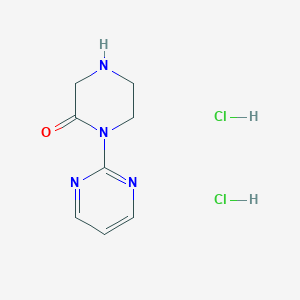
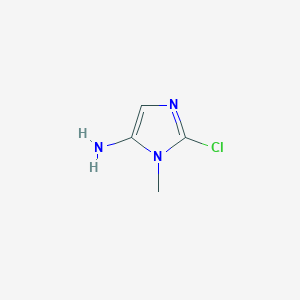
![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
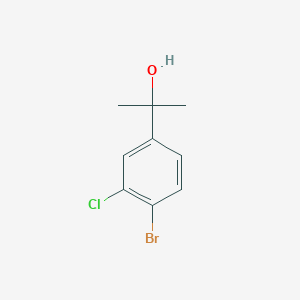



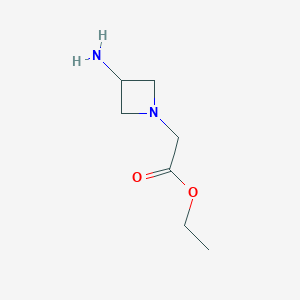
![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
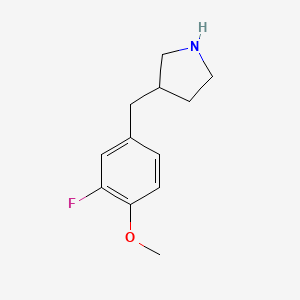

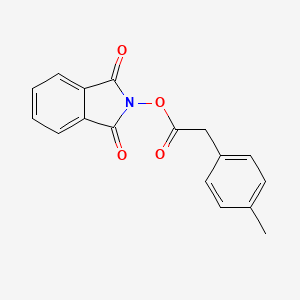
![3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)
